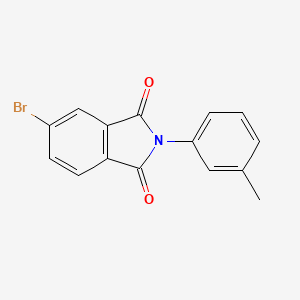

5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 82104-68-5

Cat. No.: VC16768909

Molecular Formula: C15H10BrNO2

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82104-68-5 |

|---|---|

| Molecular Formula | C15H10BrNO2 |

| Molecular Weight | 316.15 g/mol |

| IUPAC Name | 5-bromo-2-(3-methylphenyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C15H10BrNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-8H,1H3 |

| Standard InChI Key | XUGPMRSPFSHQPL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Introduction

Synthesis and Preparation

The synthesis of isoindole derivatives typically involves reactions such as condensation or cyclization processes. For compounds like 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione, synthesis might involve the reaction of a 3-methylphenyl group with a suitable isoindole precursor in the presence of a brominating agent.

Safety and Handling

Handling of brominated compounds requires caution due to potential toxicity and skin irritation. General safety precautions include wearing protective clothing and working in a well-ventilated area.

Research Findings and Future Directions

Given the limited information available on 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione, further research is needed to explore its synthesis, properties, and potential applications. Studies on related compounds suggest that isoindole derivatives can be valuable in medicinal chemistry, particularly in the development of new drugs with specific biological activities.

Data Table: Comparison of Related Isoindole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume